4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidinyl group at the 6-position and a 4-methylbenzenesulfonamide moiety at the 3-position via a phenyl linker. The pyridazine ring in this compound may enhance electronic interactions with biological targets, while the piperidine substituent contributes to lipophilicity and conformational flexibility.
Properties
IUPAC Name |
4-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-17-5-11-20(12-6-17)29(27,28)25-19-9-7-18(8-10-19)21-13-14-22(24-23-21)26-15-3-2-4-16-26/h5-14,25H,2-4,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSSYRDZVAUJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar precursor.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Sulfonamide Formation: The final step involves the reaction of the pyridazine derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on cellular processes.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular pathways in disease models.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The piperidine and pyridazine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyridazine vs. Triazine/Pyrimidine Analogs
The target compound’s pyridazine core differentiates it from triazine-based sulfonamides (e.g., 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides) . However, pyridazine’s reduced steric hindrance may improve target accessibility.
Pyridazine vs. Pyrazole Analogs
AM4113 (a pyrazole-3-carboxamide derivative with a piperidinyl group) shares a piperidine substitution but lacks the sulfonamide moiety. Pyrazole cores are associated with anti-inflammatory and reno-protective effects, as seen in AM4113’s role in TGFβ1-mediated fibrosis . The sulfonamide group in the target compound may confer distinct solubility or target specificity.
Substituent Variations on the Sulfonamide Moiety
Methyl vs. Butoxy Substituents
The compound G620-0599 (4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide) replaces the methyl group with a butoxy chain and substitutes piperidine with morpholine. The butoxy group increases lipophilicity (logP ≈ 4.2 vs. Morpholine’s oxygen atom introduces polarity, which may improve solubility compared to piperidine .
Trifluoromethyl and Chloro Substituents
Compounds like 9a (trifluoromethyl) and 9b (4-chloro-3-trifluoromethyl) from demonstrate that electron-withdrawing groups (e.g., CF₃, Cl) enhance metabolic stability and target affinity. The target compound’s methyl group is less electronegative, which may reduce binding potency but improve synthetic accessibility .
Piperidinyl vs. Piperazine/Morpholine Substitutions
Piperazine-containing analogs (e.g., 9g in ) and morpholine derivatives (e.g., G620-0599) exhibit varied pharmacokinetic properties. Piperazine’s additional nitrogen enables stronger hydrogen bonding, while morpholine’s oxygen increases hydrophilicity.
Data Tables: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s methods, using Suzuki coupling or nucleophilic substitution for pyridazine functionalization .
- Optimization Potential: Substituting the methyl group with trifluoromethyl or chloro could enhance target affinity, albeit at the cost of synthetic complexity .
Biological Activity
The compound 4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a piperidine ring, a pyridazine moiety, and a sulfonamide group, which are known to contribute to its biological properties. The molecular formula is C19H24N4O2S, with a molecular weight of approximately 368.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. Notably, it has been shown to exhibit inhibitory effects on certain kinases, contributing to its potential as an anticancer agent.
Key Mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
- Modulation of G Protein-Coupled Receptors (GPCRs) : It may also interact with GPCRs, influencing various physiological responses such as inflammation and pain perception.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects on MCF-7 breast cancer cells and A549 lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HeLa | 10.0 |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Drug Target Insights investigated the effect of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation through apoptosis induction .
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in paw edema and inflammatory markers, supporting its use in inflammatory conditions .
- Kinase Inhibition Study : Research highlighted its selective inhibition of specific kinases involved in tumor progression, providing insights into its mechanism as a targeted therapy .
Q & A
Basic: What are the recommended synthetic routes and purification methods for 4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, including coupling and sulfonylation. Key steps include:
- Coupling of pyridazine and piperidine moieties : Use palladium catalysts (e.g., Pd/C) in solvents like tetrahydrofuran (THF) under reflux conditions .
- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with an aniline derivative in dichloromethane (DCM) or dimethylformamide (DMF), often with triethylamine as a base to absorb HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl, piperidine, and pyridazine groups) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., CHNOS) .
- X-ray crystallography : For absolute configuration determination, though limited data exists for this specific compound; analogs like N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide have been resolved .
Basic: What initial biological screening approaches are suitable for this compound?
- Enzyme inhibition assays : Test against tyrosine kinases or carbonic anhydrases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinases) .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) to screen for antiproliferative activity .
- Receptor binding studies : Radioligand competition assays for GPCRs or ion channels (e.g., TRPM8) .
Advanced: How can synthetic yield be optimized for scale-up?
- Catalyst screening : Replace Pd/C with Buchwald-Hartwig catalysts (e.g., Pd(dba)/XPhos) to improve coupling efficiency .
- Solvent optimization : Use DMF instead of THF for higher solubility of intermediates .
- Process controls : Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion (~90%) and minimize side products .
Advanced: What mechanistic insights exist for its enzyme inhibition?
- Tyrosine kinase inhibition : Molecular docking suggests the sulfonamide group binds to the ATP pocket, while the pyridazine-piperidine moiety stabilizes hydrophobic interactions (PDB: 1T46) .
- Carbonic anhydrase inhibition : The methyl group may enhance selectivity for CA-IX over CA-II isoforms, as seen in analogs with similar substituents .
- TRPM8 antagonism : The morpholine analog () shows cold-sensing receptor blockade, suggesting structural tuning of the piperidine group could modulate activity .
Advanced: How does structural modification impact activity? Insights from SAR studies
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methyl → Trifluoromethyl | Increased kinase inhibition (IC ↓ 30%) | |
| Piperidine → Morpholine | Enhanced solubility but reduced CA-II affinity | |
| Pyridazine → Pyrimidine | Loss of TRPM8 binding due to altered ring electronics |
Advanced: How can solubility and bioavailability challenges be addressed?
- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether to improve aqueous solubility .
- Nanoparticle formulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers (particle size: 150–200 nm) for sustained release .
- Prodrug design : Introduce ester groups (e.g., acetyl) on the sulfonamide nitrogen, hydrolyzed in vivo by esterases .
Advanced: How to resolve contradictions in reported biological activities?
- Assay variability : Standardize enzyme sources (e.g., recombinant vs. native CA-II) and buffer conditions (pH 7.4 vs. 6.5 for tumor-targeted CA-IX) .
- Structural analogs : Compare 4-methyl vs. 4-ethoxy derivatives () to isolate electronic effects of substituents.
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan®) to identify secondary targets that may explain divergent cellular effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
